Sodium 4-cyano-3-methylbenzene-1-sulfinate
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Overview
Description
Sodium 4-cyano-3-methylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C₈H₆NNaO₂S. It is a sodium salt derivative of sulfinic acid, characterized by the presence of a cyano group and a methyl group on the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 4-cyano-3-methylbenzene-1-sulfinate, typically involves the reaction of sulfinic acids with sodium hydroxide. The process can be summarized as follows:
Sulfonylation Reaction: The starting material, 4-cyano-3-methylbenzenesulfonyl chloride, is reacted with a reducing agent such as sodium sulfite or sodium dithionite under controlled conditions to produce the corresponding sulfinic acid.
Neutralization: The sulfinic acid is then neutralized with sodium hydroxide to form the sodium salt, this compound.
Industrial Production Methods: Industrial production of sodium sulfinates often involves large-scale sulfonylation and neutralization processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-cyano-3-methylbenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: It participates in nucleophilic substitution reactions, where the sulfinic group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Sodium 4-cyano-3-methylbenzene-1-sulfinate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 4-cyano-3-methylbenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyano and methyl groups on the benzene ring influence its reactivity and selectivity in these reactions. The compound can form covalent bonds with target molecules, leading to modifications in their structure and function .
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes through covalent modification of active site thiol groups.
Proteins: Modification of protein structure and function through sulfinylation reactions.
Comparison with Similar Compounds
Sodium 4-cyano-3-methylbenzene-1-sulfinate can be compared with other sodium sulfinates, such as:
Sodium benzenesulfinate: Lacks the cyano and methyl groups, resulting in different reactivity and applications.
Sodium p-toluenesulfinate: Contains a methyl group but no cyano group, leading to variations in chemical behavior.
Uniqueness: The presence of both cyano and methyl groups on the benzene ring of this compound imparts unique chemical properties, making it a valuable compound for specific synthetic and research applications .
Biological Activity
Sodium 4-cyano-3-methylbenzene-1-sulfinate (CAS No. 824-79-3) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, supported by relevant case studies and findings from diverse sources.
Chemical Structure and Synthesis
This compound is characterized by its sulfonate group attached to a cyano-substituted aromatic ring. The synthesis typically involves the reaction of appropriate sulfonyl halides with the corresponding aromatic compounds under controlled conditions to yield the sulfinate derivative. For instance, the synthesis process often employs methods that utilize halogenated solvents and bases such as pyridine to facilitate the reaction at low temperatures .
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly focusing on its inhibitory effects on specific enzymes and cellular processes.
1. Inhibition of Aromatase and Steroid Sulfatase
Research has demonstrated that compounds similar to this compound exhibit significant inhibitory activity against aromatase and steroid sulfatase (STS). These enzymes are crucial in steroidogenesis and are often targets in hormone-dependent cancers. For example, a related study reported IC50 values for various derivatives against aromatase ranging from 0.028 nm to 39 nm, indicating potent inhibition depending on structural modifications .
Table 1: Inhibitory Activity Against Aromatase
Compound | IC50 Value (nM) |
---|---|
This compound | TBD |
Ortho-fluoro derivative | 12 |
Ortho-chloro derivative | 2.3 |
Ortho-bromo derivative | 0.82 |
2. Antifungal Activity
Studies have also explored the antifungal properties of related compounds, particularly their efficacy against Candida species. For instance, a derivative demonstrated strong antifungal activity by inhibiting hyphal formation without exhibiting toxicity to human cells or model organisms like zebrafish embryos . This suggests potential therapeutic applications in treating fungal infections.
3. Anti-inflammatory and Anticancer Properties
The anti-inflammatory effects of compounds within this class have been documented, with mechanisms involving downregulation of cellular phosphorylation pathways leading to cell death in cancer models . Notably, certain derivatives showed promising anticancer activity against various human cancer cell lines, including A549 (lung adenocarcinoma) and MDA-MB-231 (breast cancer), by acting as RAS inhibitors .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the aromatic ring can significantly alter its potency against target enzymes. For instance, relocating halogen substituents from ortho to meta positions has been shown to decrease aromatase inhibitory activity, highlighting the importance of molecular configuration in drug design .
Case Studies
Several case studies illustrate the practical applications of this compound and its derivatives:
- Case Study 1 : A study involving a series of sulfinate derivatives demonstrated enhanced selectivity and potency against aromatase when specific structural modifications were applied. The findings suggested that optimizing lipophilicity through strategic substitutions could lead to more effective inhibitors for clinical use .
- Case Study 2 : Another investigation focused on the antifungal properties of a related compound that effectively disrupted Candida biofilms while maintaining low toxicity profiles in human cells, suggesting a viable therapeutic pathway for treating resistant fungal infections .
Properties
Molecular Formula |
C8H6NNaO2S |
---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
sodium;4-cyano-3-methylbenzenesulfinate |
InChI |
InChI=1S/C8H7NO2S.Na/c1-6-4-8(12(10)11)3-2-7(6)5-9;/h2-4H,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
NUWOSHBOUHIPDI-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)[O-])C#N.[Na+] |
Origin of Product |
United States |
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